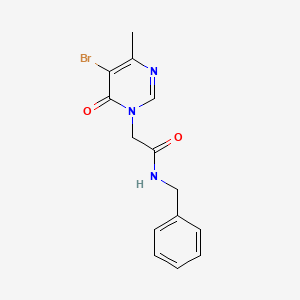![molecular formula C11H14N2O4S B7579528 2-[(Oxane-4-carbonylamino)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7579528.png)
2-[(Oxane-4-carbonylamino)methyl]-1,3-thiazole-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(Oxane-4-carbonylamino)methyl]-1,3-thiazole-4-carboxylic acid, also known as OTZ, is a synthetic compound that has been extensively studied for its potential therapeutic applications. OTZ is a thiazole derivative that has been synthesized through a multi-step process involving the reaction of various chemical intermediates.
Wissenschaftliche Forschungsanwendungen
2-[(Oxane-4-carbonylamino)methyl]-1,3-thiazole-4-carboxylic acid has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory diseases. 2-[(Oxane-4-carbonylamino)methyl]-1,3-thiazole-4-carboxylic acid has also been shown to have neuroprotective properties, making it a potential candidate for the treatment of various neurodegenerative diseases. Additionally, 2-[(Oxane-4-carbonylamino)methyl]-1,3-thiazole-4-carboxylic acid has been shown to have anti-cancer properties, making it a potential candidate for the treatment of various types of cancer.
Wirkmechanismus
The exact mechanism of action of 2-[(Oxane-4-carbonylamino)methyl]-1,3-thiazole-4-carboxylic acid is not fully understood. However, it has been suggested that 2-[(Oxane-4-carbonylamino)methyl]-1,3-thiazole-4-carboxylic acid may exert its anti-inflammatory and analgesic properties by inhibiting the production of inflammatory mediators such as cytokines and prostaglandins. 2-[(Oxane-4-carbonylamino)methyl]-1,3-thiazole-4-carboxylic acid may also exert its neuroprotective properties by inhibiting oxidative stress and inflammation in the brain. Additionally, 2-[(Oxane-4-carbonylamino)methyl]-1,3-thiazole-4-carboxylic acid may exert its anti-cancer properties by inducing apoptosis and inhibiting the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
2-[(Oxane-4-carbonylamino)methyl]-1,3-thiazole-4-carboxylic acid has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory diseases. 2-[(Oxane-4-carbonylamino)methyl]-1,3-thiazole-4-carboxylic acid has also been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease and other neurodegenerative diseases. Additionally, 2-[(Oxane-4-carbonylamino)methyl]-1,3-thiazole-4-carboxylic acid has been shown to inhibit the growth and proliferation of various types of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
2-[(Oxane-4-carbonylamino)methyl]-1,3-thiazole-4-carboxylic acid has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab. It is also stable and can be stored for long periods of time. However, there are also some limitations to using 2-[(Oxane-4-carbonylamino)methyl]-1,3-thiazole-4-carboxylic acid in lab experiments. It can be expensive to synthesize, and its mechanism of action is not fully understood, which can make it difficult to design experiments to test its efficacy.
Zukünftige Richtungen
There are several future directions for research on 2-[(Oxane-4-carbonylamino)methyl]-1,3-thiazole-4-carboxylic acid. One potential direction is to further investigate its anti-inflammatory and analgesic properties and its potential for the treatment of various inflammatory diseases. Another potential direction is to investigate its neuroprotective properties and its potential for the treatment of various neurodegenerative diseases. Additionally, further research is needed to investigate its anti-cancer properties and its potential for the treatment of various types of cancer.
Synthesemethoden
The synthesis of 2-[(Oxane-4-carbonylamino)methyl]-1,3-thiazole-4-carboxylic acid involves a multi-step process that starts with the reaction of 2-aminothiazole with ethyl bromoacetate to form 2-ethylthiazole-4-carboxylic acid. This intermediate is then reacted with oxalyl chloride to form 2-ethylthiazole-4-carbonyl chloride. The next step involves the reaction of this intermediate with 4-hydroxytetrahydrofuran to form 2-[(oxane-4-carbonyl)amino]methylthiazole-4-carbonyl chloride. This intermediate is then reacted with ammonia to form 2-[(Oxane-4-carbonylamino)methyl]-1,3-thiazole-4-carboxylic acid.
Eigenschaften
IUPAC Name |
2-[(oxane-4-carbonylamino)methyl]-1,3-thiazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4S/c14-10(7-1-3-17-4-2-7)12-5-9-13-8(6-18-9)11(15)16/h6-7H,1-5H2,(H,12,14)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZGHFXOQJXOMRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(=O)NCC2=NC(=CS2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(Oxane-4-carbonylamino)methyl]-1,3-thiazole-4-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3R)-1-[(4-iodophenyl)methyl]pyrrolidin-3-ol](/img/structure/B7579466.png)
![5-Bromo-3-[(3-methyl-1,2-oxazol-5-yl)methyl]pyrimidin-4-one](/img/structure/B7579475.png)

![1-[(3R)-3-hydroxypyrrolidin-1-yl]-2-(4-methoxyphenyl)ethanone](/img/structure/B7579484.png)
![[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]-(5,6,7,8-tetrahydronaphthalen-2-yl)methanone](/img/structure/B7579488.png)
![[(3R)-3-hydroxypyrrolidin-1-yl]-(1H-indazol-5-yl)methanone](/img/structure/B7579494.png)
![2-(2-bicyclo[2.2.1]heptanyl)-1-[(3R)-3-hydroxypyrrolidin-1-yl]ethanone](/img/structure/B7579497.png)
![(E)-3-(4-fluorophenyl)-1-[(3R)-3-hydroxypyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B7579505.png)

![2-[[(4-Chloro-1-ethylpyrrole-2-carbonyl)amino]methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7579534.png)
![2-[(1H-indole-5-carbonylamino)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7579538.png)

![2-[[2-(1,2,4-Triazol-1-yl)propanoylamino]methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7579544.png)
